2-Chloro-4,5-difluorobenzoyl chloride
Overview
Description
2-Chloro-4,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a chlorinated derivative of benzoyl chloride, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
2-Chloro-4,5-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions. It can react with nucleophiles such as amines or alcohols, replacing the chloride group with the nucleophile to form amides or esters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For example, in acidic or basic conditions, the compound may undergo hydrolysis, reducing its reactivity. Similarly, high temperatures may increase its reactivity, while the presence of other reactive species could compete with the compound’s intended targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-difluorobenzoyl chloride can be synthesized through the chlorination of 2-chloro-4,5-difluorobenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the acid is heated with the chlorinating agent to produce the desired benzoyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-4,5-difluorobenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Hydrolysis: This reaction occurs readily in aqueous solutions or under acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-Chloro-4,5-difluorobenzoic acid: Formed by hydrolysis.
Scientific Research Applications
2-Chloro-4,5-difluorobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: As an intermediate in the production of pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Industry: Used in the manufacture of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: A precursor in the synthesis of 2-chloro-4,5-difluorobenzoyl chloride.
2,4-Difluorobenzoyl chloride: Another fluorinated benzoyl chloride with similar reactivity but different substitution pattern.
2,5-Difluorobenzoyl chloride: Similar in structure but lacks the chlorine atom
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various specialized compounds .
Biological Activity
2-Chloro-4,5-difluorobenzoyl chloride is an organochlorine compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
- Molecular Formula : CHClFO
- Molecular Weight : Approximately 210.99 g/mol
- Structure : Contains a benzoyl chloride functional group with two fluorine atoms and one chlorine atom, contributing to its unique reactivity patterns.
The biological activity of this compound primarily stems from its ability to act as an acylating agent due to the reactive carbonyl chloride group. This property allows it to modify other molecules, potentially influencing various biochemical pathways. The presence of electron-withdrawing fluorine atoms enhances its binding affinity to biological targets, which may include enzymes and receptors involved in metabolic processes.
Antimicrobial Properties
Recent studies have highlighted the compound's utility in synthesizing derivatives with antimicrobial properties. For instance, derivatives synthesized from this compound have shown promising antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents such as fluconazole (FLC) .
Compound | MIC (µg/mL) | Activity Comparison |
---|---|---|
2-Chloro-4,5-difluorobenzoyl derivative | 0.020 | Comparable to FLC |
4-Trifluoromethylated derivative | 0.020 | Comparable to FLC |
2,4-Dichloro derivative | 19 | More active than 2,4-difluorinated products |
Cytotoxicity Studies
The cytotoxic effects of compounds derived from this compound have also been investigated. In vitro studies demonstrated varying degrees of cytotoxicity against human cell lines, with some derivatives exhibiting lower IC values than others:
Compound | IC (µM) | Cell Line |
---|---|---|
2,4-Difluoro derivative | 105.4 | MRC-5 |
2,4-Dichloro derivative | 19 | MRC-5 |
Unsubstituted indole derivative | Not specified | MRC-5 |
These results indicate that halogen substitutions significantly affect the biological activity of the synthesized compounds .
Applications in Medicinal Chemistry
The compound serves as a valuable building block for synthesizing various biologically active molecules. Its derivatives are being explored for their potential therapeutic effects in treating conditions such as bacterial infections and fungal diseases. Furthermore, it has been investigated for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism:
- Inhibition Studies : Compounds derived from this chlorinated benzoyl chloride have been tested against several cytochrome P450 enzymes (CYP19, CYP17), showing selective inhibition profiles that could be exploited for therapeutic purposes .
Case Studies
- Antifungal Activity : A study reported that specific derivatives exhibited antifungal activity comparable to fluconazole against resistant strains of Candida albicans. The structural modifications influenced the binding affinity and selectivity towards fungal enzymes .
- Cytotoxicity Profiling : Another research effort focused on evaluating the cytotoxic effects of various halogenated derivatives on human fibroblast cells (MRC-5). The findings indicated that certain substitutions enhanced cytotoxicity while maintaining selectivity .
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSPMZLNNRZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436658 | |
Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121872-95-5 | |
Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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